

Spectroscopic Cross-Reference Guide: 4,4-Dimethyloctane and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethyloctane

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This guide provides a comparative analysis of the spectroscopic data for **4,4-Dimethyloctane** and its structural isomers. The information presented is intended to aid in the identification and differentiation of these closely related non-polar compounds through mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (^{13}C -NMR), and Proton Nuclear Magnetic Resonance (^1H -NMR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **4,4-Dimethyloctane** and a selection of its isomers. This data has been compiled from various reputable spectral databases.

Mass Spectrometry (MS) Data

The electron ionization mass spectra of these isomers are characterized by extensive fragmentation, often resulting in a weak or absent molecular ion peak (M^+). The base peak and other significant fragments are crucial for distinguishing between the isomers.

| Compound | Molecular Weight (g/mol) | Base Peak (m/z) | Key Fragment Ions (m/z) |
|--------------------|---------------------------|-----------------|-------------------------|
| 4,4-Dimethyloctane | 142.28 | 57 | 41, 71, 85 |
| 2,2-Dimethyloctane | 142.28 | 57 | 41, 43, 71, 85 |
| 3,3-Dimethyloctane | 142.28 | 57 | 41, 43, 71, 85 |
| 4,5-Dimethyloctane | 142.28 | 43 | 57, 71, 85 |
| 2,6-Dimethyloctane | 142.28 | 43 | 57, 71, 85 |

Nuclear Magnetic Resonance (NMR) Data

Chemical shifts in ^1H -NMR and ^{13}C -NMR spectra are highly sensitive to the local electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure. The data presented below is typically referenced to tetramethylsilane (TMS) at 0 ppm.

^{13}C -NMR Chemical Shifts (ppm)

| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | Methyl Carbons |
|---------------------|------|------|------|------|------|------|------|------|----------------|
| 4,4-Dimethyl-octane | 14.2 | 23.4 | 39.0 | 33.1 | 39.0 | 23.4 | 14.2 | - | 29.1 |
| 2,2-Dimethyl-octane | 29.5 | 32.2 | 44.5 | 24.0 | 26.8 | 32.2 | 23.0 | 14.2 | 29.5 |
| 3,3-Dimethyl-octane | 14.3 | 26.8 | 34.5 | 42.1 | 26.8 | 32.2 | 23.0 | 14.2 | 29.5 |
| 4,5-Dimethyl-octane | 14.2 | 23.2 | 34.5 | 37.0 | 37.0 | 34.5 | 23.2 | 14.2 | 19.5, 14.8 |
| 2,6-Dimethyl-octane | 22.7 | 28.1 | 39.2 | 25.0 | 39.2 | 28.1 | 22.7 | - | 19.8 |

¹H-NMR Chemical Shifts (ppm)

| Compound | -CH ₃ (Methyl) | -CH ₂ - (Methylene) | -CH- (Methine) |
|--------------------|---------------------------------|--------------------------------|----------------|
| 4,4-Dimethyloctane | ~0.8-0.9 (t, 6H), ~0.8 (s, 6H) | ~1.2-1.3 (m, 8H) | - |
| 2,2-Dimethyloctane | ~0.8-0.9 (t, 3H), ~0.85 (s, 9H) | ~1.2-1.3 (m, 10H) | - |
| 3,3-Dimethyloctane | ~0.8-0.9 (t, 6H), ~0.8 (s, 6H) | ~1.2-1.3 (m, 8H) | - |
| 4,5-Dimethyloctane | ~0.8-0.9 (m, 12H) | ~1.2-1.4 (m, 8H) | ~1.5 (m, 2H) |
| 2,6-Dimethyloctane | ~0.8-0.9 (m, 12H) | ~1.1-1.4 (m, 8H) | ~1.5 (m, 2H) |

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The presented data are approximate values for comparison.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument in use.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dilute the alkane sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
- **GC Column:** Use a non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.^[1]
- **Injection:** Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250-280°C. A splitless or split injection can be used depending on the sample concentration.
- **Carrier Gas:** Use helium as the carrier gas at a constant flow rate of approximately 1-1.5 mL/min.

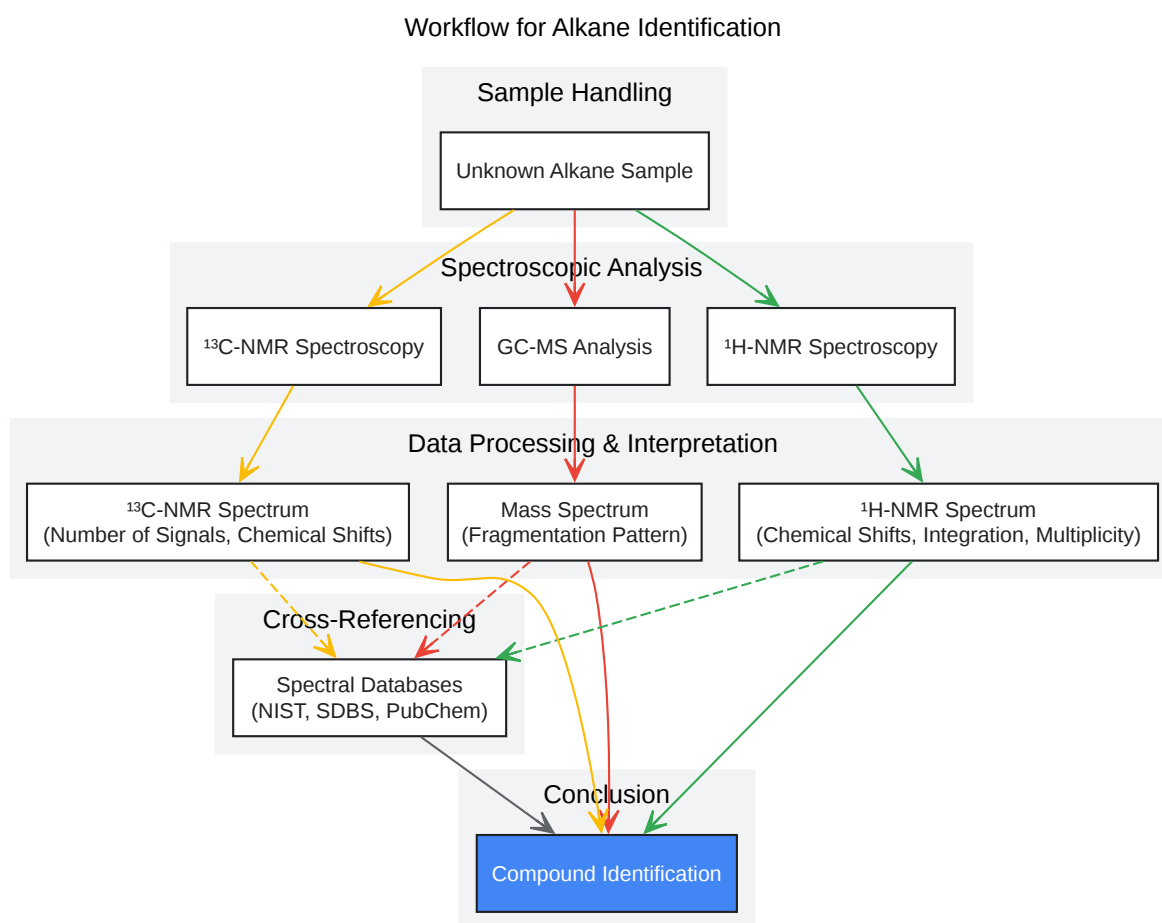
- **Oven Temperature Program:** A typical temperature program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature of 280-300°C at a rate of 5-10°C/min.
- **MS Detection:** The mass spectrometer is operated in electron ionization (EI) mode at a standard energy of 70 eV. The mass range is typically scanned from m/z 35 to 500. The ion source and transfer line temperatures are maintained at approximately 230°C and 280°C, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the liquid alkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , $CDCl_3$) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **1H -NMR Spectroscopy:**
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64 to achieve a good signal-to-noise ratio.
- **^{13}C -NMR Spectroscopy:**
 - Acquire the spectrum on the same instrument.
 - A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. A higher sample concentration may also be beneficial.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the identification and cross-referencing of an unknown alkane sample using the spectroscopic techniques discussed.



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Caption: Workflow for Alkane Identification.

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References

- 1. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
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